Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15845802
Molecular Formula: C14H18ClNO4S
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18ClNO4S |
|---|---|
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | benzyl 2-(chlorosulfonylmethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H18ClNO4S/c15-21(18,19)11-13-8-4-5-9-16(13)14(17)20-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
| Standard InChI Key | LHXVVMYAMUOHLU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C(C1)CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Fundamental Properties
The compound’s architecture features a six-membered piperidine ring, a benzyloxycarbonyl group () at the nitrogen atom, and a chlorosulfonylmethyl () moiety at the 2-position. This arrangement confers both lipophilicity (from the benzyl group) and electrophilicity (from the chlorosulfonyl group). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 242459-83-2 | |
| Molecular Formula | ||
| Molecular Weight | 331.8 g/mol | |
| Hazard Statements | H302, H314 |
The chlorosulfonyl group’s electron-withdrawing nature enhances reactivity toward nucleophilic substitution, making the compound a versatile precursor for sulfonamide derivatives .
Synthetic Methodologies
Synthesis of benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate typically follows multi-step protocols involving functional group transformations under controlled conditions. A representative route involves:
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Piperidine Functionalization: Starting with 2-(hydroxymethyl)piperidine, protection of the amine via benzyloxycarbonyl (Boc) groups is achieved using benzyl chloroformate in the presence of a base like triethylamine () .
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Sulfonation and Chlorination: The hydroxymethyl group is converted to a chlorosulfonyl moiety through sulfonation with chlorosulfonic acid () followed by chlorination using thionyl chloride () .
Critical parameters include anhydrous conditions, temperature control (0°C to room temperature), and purification via chromatography . Yield optimization often requires iterative adjustments to solvent polarity (e.g., dichloromethane or dimethylformamide) and stoichiometric ratios .
Chemical Reactivity and Derivative Formation
The chlorosulfonyl group () is highly reactive, enabling diverse transformations:
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Nucleophilic Substitution: Reaction with amines (e.g., primary or secondary amines) yields sulfonamides, a class of compounds with broad pharmacological activity . For example:
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Hydrogenolysis: The benzyl carboxylate group can be cleaved under hydrogen () in the presence of palladium catalysts to generate free piperidine derivatives .
These reactions are influenced by solvent polarity, with polar aprotic solvents like accelerating substitution kinetics .
Physicochemical and Spectroscopic Characteristics
The compound exhibits moderate solubility in chlorinated solvents (e.g., ) and limited solubility in water due to its lipophilic benzyl group. Key spectroscopic data include:
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NMR Spectroscopy:
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IR Spectroscopy: Strong absorption bands at 1740 cm (C=O stretch) and 1350–1150 cm (S=O asymmetric/symmetric stretches).
Stability studies indicate sensitivity to moisture, necessitating storage under inert atmospheres at temperatures below -20°C .
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